![molecular formula C13H12I3NO4 B14710568 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid CAS No. 21762-13-0](/img/structure/B14710568.png)
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid is a complex organic compound characterized by the presence of three iodine atoms, a morpholine ring, and a propanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid typically involves multiple steps, starting with the iodination of a phenyl ring. The introduction of the morpholine ring and the propanoic acid group follows through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. Continuous monitoring and control of reaction parameters are essential to maintain product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.
Substitution: The iodine atoms can be substituted with other groups, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce new functional groups like amines or ethers.
Applications De Recherche Scientifique
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The iodine atoms may facilitate binding to certain proteins or enzymes, altering their activity. The morpholine ring and propanoic acid group contribute to the compound’s overall reactivity and stability, influencing its biological and chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2,4,6-Triiodophenyl]propanoic acid: Lacks the morpholine ring, resulting in different reactivity and applications.
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]acetic acid: Similar structure but with an acetic acid group instead of propanoic acid, affecting its chemical properties.
Uniqueness
2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid is unique due to the combination of its iodine atoms, morpholine ring, and propanoic acid group
Propriétés
Numéro CAS |
21762-13-0 |
|---|---|
Formule moléculaire |
C13H12I3NO4 |
Poids moléculaire |
626.95 g/mol |
Nom IUPAC |
2-[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12I3NO4/c1-6(13(19)20)10-7(14)4-8(15)12(11(10)16)17-2-3-21-5-9(17)18/h4,6H,2-3,5H2,1H3,(H,19,20) |
Clé InChI |
XFFNHHQOPCDDKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1I)I)N2CCOCC2=O)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


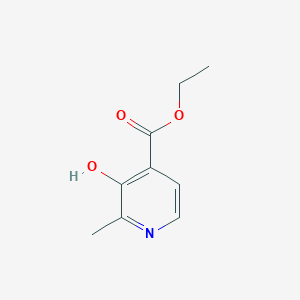
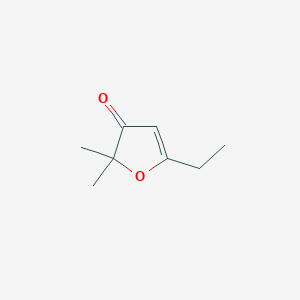
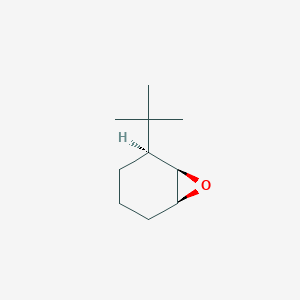
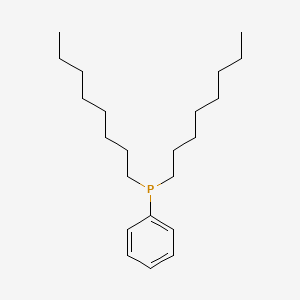
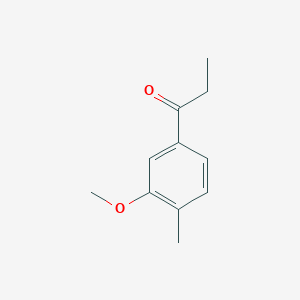
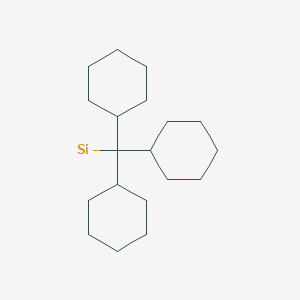
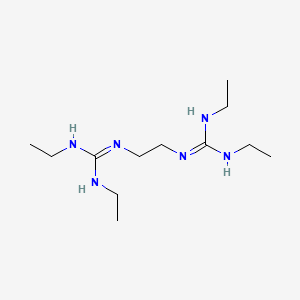
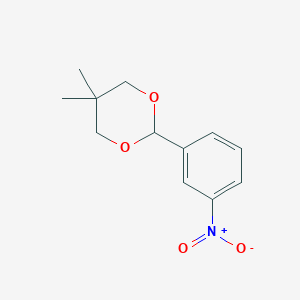
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
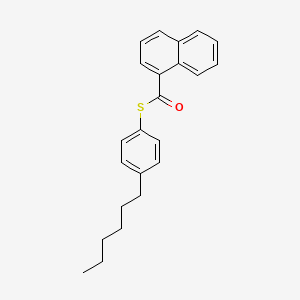

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)

